molecular formula C18H14Cl4N2O B1235763 (R)-isoconazole CAS No. 322764-97-6

(R)-isoconazole

Cat. No.: B1235763
CAS No.: 322764-97-6
M. Wt: 416.1 g/mol
InChI Key: MPIPASJGOJYODL-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-isoconazole is a 1-{2-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}imidazole that is the (R)-enantiomer of isoconazole. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-isoconazole.

Scientific Research Applications

Stereoselective Pharmacokinetics and Tissue Distribution

A study by Zhu et al. (2022) developed an effective high-performance liquid chromatography-electrospray ionization coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) method to analyze the stereoselective pharmacokinetics and tissue distribution of isoconazole enantiomers in rats. This research demonstrated that S-(-)-isoconazole concentrations were consistently higher than R-(+)-isoconazole in plasma, with significant tissue distribution in the liver, kidney, lung, spleen, and small intestine, highlighting the importance of enantioselective differences in medical applications (Zhu et al., 2022).

Antifungal Activities and Combination Therapies

Veraldi and Bortoluzzi (2022) discussed the use of isoconazole in combination with topical corticosteroids for treating inflammatory superficial mycoses of the skin. They found that the combination was superior to isoconazole alone in terms of reducing erythema and itching, indicating the potential benefits of such combinations in dermatologic treatments (Veraldi & Bortoluzzi, 2022).

Penetration and Storage in Skin Tissues

Lademann et al. (2012) investigated the penetration and storage of Isoconazole nitrate in the stratum corneum and hair follicles. Their findings revealed that Isoconazole nitrate could be detected in these skin layers even one week after the application had ended, suggesting its long-term effectiveness for topical applications (Lademann et al., 2012).

Enantioselective Transformation and Degradation

Research by Li et al. (2012) on the enantioselective transformation and degradation of fenbuconazole, a similar triazole fungicide, in soils under aerobic and anaerobic conditions, can provide insights into the environmental behavior of isoconazole's chiral forms. They found significant stereoselective degradation, which has implications for understanding the environmental fate of such compounds (Li et al., 2012).

Properties

CAS No.

322764-97-6

Molecular Formula

C18H14Cl4N2O

Molecular Weight

416.1 g/mol

IUPAC Name

1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

InChI

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m0/s1

InChI Key

MPIPASJGOJYODL-SFHVURJKSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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